N(alpha)-Phosphorylvalyltryptophan
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Overview
Description
N(alpha)-Phosphorylvalyltryptophan is a synthetic compound that combines the amino acids valine and tryptophan with a phosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(alpha)-Phosphorylvalyltryptophan typically involves the phosphorylation of valyltryptophan. This can be achieved through the reaction of valyltryptophan with a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and introduce phosphoryl groups under optimized conditions, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N(alpha)-Phosphorylvalyltryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phosphoryl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the phosphoryl group.
Scientific Research Applications
N(alpha)-Phosphorylvalyltryptophan has several applications in scientific research:
Chemistry: Used as a model compound to study phosphorylation reactions and peptide synthesis.
Biology: Investigated for its potential role in cellular signaling pathways involving phosphorylated peptides.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel biomaterials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N(alpha)-Phosphorylvalyltryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can mimic natural phosphorylation events, modulating the activity of proteins involved in signaling pathways. This can lead to changes in cellular processes, such as gene expression, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N(alpha)-Phosphorylseryltryptophan: Another phosphorylated peptide with similar properties.
N(alpha)-Phosphorylthreonyltryptophan: A compound with a threonine residue instead of valine.
N(alpha)-Phosphoryltyrosyltryptophan: Contains a tyrosine residue, offering different biological activities.
Uniqueness
N(alpha)-Phosphorylvalyltryptophan is unique due to the presence of valine, which imparts specific hydrophobic properties and influences the compound’s interaction with biological membranes and proteins. This uniqueness makes it a valuable tool for studying phosphorylation and its effects on peptide function.
Properties
CAS No. |
76166-64-8 |
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Molecular Formula |
C16H22N3O6P |
Molecular Weight |
383.34 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-methyl-2-(phosphonoamino)butanoyl]amino]propanoic acid |
InChI |
InChI=1S/C16H22N3O6P/c1-9(2)14(19-26(23,24)25)15(20)18-13(16(21)22)7-10-8-17-12-6-4-3-5-11(10)12/h3-6,8-9,13-14,17H,7H2,1-2H3,(H,18,20)(H,21,22)(H3,19,23,24,25)/t13-,14-/m0/s1 |
InChI Key |
PWFSLILJKWWUQT-KBPBESRZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NP(=O)(O)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NP(=O)(O)O |
Origin of Product |
United States |
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